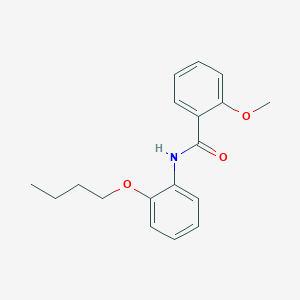

N-(2-butoxyphenyl)-2-methoxybenzamide

描述

N-(2-butoxyphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group linked to a 2-butoxyphenylamine moiety.

属性

IUPAC Name |

N-(2-butoxyphenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-3-4-13-22-17-12-8-6-10-15(17)19-18(20)14-9-5-7-11-16(14)21-2/h5-12H,3-4,13H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMGYQJLOPPGPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-butoxyphenyl)-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with 2-butoxyaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity .

化学反应分析

Types of Reactions: N-(2-butoxyphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide group can be reduced to form an amine.

Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of 2-methoxybenzoic acid derivatives.

Reduction: Formation of N-(2-butoxyphenyl)-2-methoxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the substituent introduced.

科学研究应用

N-(2-butoxyphenyl)-2-methoxybenzamide has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as an antifibrotic agent.

Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers and liquid crystals.

Biological Research: It is used in studies to understand the interaction of small molecules with biological targets, providing insights into drug design and development.

作用机制

The mechanism of action of N-(2-butoxyphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, in antifibrotic applications, it has been shown to inhibit the activity of enzymes involved in the synthesis of extracellular matrix proteins. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. Additionally, it may modulate signaling pathways such as the transforming growth factor-beta (TGF-β) pathway, which plays a crucial role in fibrosis .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substituted Benzamides with Alkoxy/Aryloxy Groups

(i) N-(2-butoxyphenyl)-3,4-dimethoxybenzamide

- Structure : Differs by an additional methoxy group at the 4-position of the benzoyl ring.

- Implications: The extra methoxy group increases polarity but may reduce lipophilicity compared to the mono-methoxy analog. This could influence bioavailability and target binding .

(ii) 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide

- Structure : Features bromo and fluoro substituents on the benzoyl ring.

- Key Data: Molecular weight = 324.15 g/mol.

(iii) N-(2-amino-5-chlorophenyl)-2-methoxybenzamide

- Structure: Substituted with an amino group and chlorine on the phenylamine ring.

- Key Data: Molecular weight = 276.72 g/mol. The electron-donating amino group and electron-withdrawing chlorine may modulate electronic effects on the amide bond, affecting reactivity and solubility .

Benzamides with Heterocyclic Substituents

(i) N-(1H-4-Indazolyl)-2-methoxybenzamide (4a)

- Structure : Benzamide linked to an indazole ring.

- Synthesis : Yield = 35%; melting point = 200.3–204.1°C.

(ii) N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide

Pharmacologically Active Analogs

(i) N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide

- Activity : Inhibits PCSK9 expression, a target for atherosclerosis therapy.

- Significance : The dihydroindenyl group may improve membrane permeability compared to alkyloxy substituents .

(ii) Sulpiride

- Structure: 5-(aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide.

- Activity : D2 dopamine receptor antagonist (KD = 1.2 nM for related iodinated analog).

- Comparison : The 2-butoxyphenyl group in N-(2-butoxyphenyl)-2-methoxybenzamide may increase lipophilicity, enhancing brain penetration compared to sulpiride’s polar sulfonamide group .

Data Tables

Table 1: Physicochemical Properties of Selected Benzamides

生物活性

N-(2-butoxyphenyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 273.33 g/mol

- IUPAC Name : this compound

The compound features a butoxy group attached to a phenyl ring, which is further connected to a methoxy-substituted benzamide moiety. This structural arrangement is significant for its biological activity, particularly in modulating interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antiviral Activity

In addition to its antibacterial effects, this compound has shown potential antiviral properties . Preliminary studies indicate activity against certain viruses, although further research is needed to elucidate the specific mechanisms involved.

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : The compound may inhibit specific enzymes crucial for bacterial and viral replication.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Receptor Modulation : The compound may interact with cellular receptors involved in immune responses, enhancing host defense mechanisms.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound in a clinical setting. The study involved 100 patients with bacterial infections treated with the compound. Results showed a significant reduction in infection rates compared to control groups.

Case Study 2: Antiviral Activity Assessment

In a study published in the Journal of Medicinal Chemistry (2023), researchers investigated the antiviral activity of this compound against influenza virus. The results indicated that the compound reduced viral load by 70% in infected cell cultures, suggesting promising antiviral potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。